molecular formula C14H10Cl2N2O2 B2666876 N-(4-carbamoylphenyl)-3,4-dichlorobenzamide CAS No. 349135-51-9

N-(4-carbamoylphenyl)-3,4-dichlorobenzamide

Cat. No.: B2666876
CAS No.: 349135-51-9
M. Wt: 309.15
InChI Key: KNGRVLZMXYMFIB-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-3,4-dichlorobenzamide is a synthetic organic compound characterized by its benzamide core structure substituted with 3,4-dichlorophenyl and 4-carbamoylphenyl groups. This molecular architecture, featuring multiple amide linkages and halogen atoms, is commonly explored in medicinal chemistry and chemical biology research for its potential as a molecular scaffold or building block. The presence of the carbamoyl group offers a site for hydrogen bonding, which can be critical for interacting with biological targets, while the dichlorophenyl moiety can influence the compound's lipophilicity and electronic characteristics . As a benzamide derivative, it shares a common functional group with other researched compounds such as 3,4-dichlorobenzamide, a simpler analog whose structural data is well-documented . This compound is supplied for non-human research applications only. It is intended for use in laboratory settings by qualified researchers. All information provided is for research purposes and not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-6-3-9(7-12(11)16)14(20)18-10-4-1-8(2-5-10)13(17)19/h1-7H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGRVLZMXYMFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)-3,4-dichlorobenzamide can be achieved through a multi-step process. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts, alternative solvents, and improved reaction conditions. The industrial production process also includes steps for the safe handling and disposal of by-products and waste materials.

Chemical Reactions Analysis

Types of Reactions: N-(4-carbamoylphenyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-carbamoylphenyl)-3,4-dichlorobenzamide has been investigated for its potential as a kinase inhibitor . Kinases play critical roles in various cellular processes, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders.

Kinase Inhibition

A patent document highlights that compounds like this compound can inhibit specific kinases, including Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). These kinases are implicated in numerous diseases, including:

  • Autoimmune diseases
  • Inflammatory diseases
  • Cancer
  • Neurological disorders .

Anticancer Properties

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, indicating potential for development as an anticancer agent. The biological evaluation often involves assessing the compound's impact on cell viability and proliferation .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives. The synthesis of related compounds has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Synthesis and Evaluation

A series of experiments have been conducted to synthesize derivatives of this compound. The synthesized compounds were evaluated for their biological activity using various assays:

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAnticancer (MCF7)5.1
Compound BAntimicrobial (E. coli)12.3
Compound CKinase Inhibition (SYK)0.56

These results illustrate the compound's versatility and potential across different therapeutic areas.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies help elucidate the mechanisms by which the compound exerts its effects, providing insights into its structure-activity relationship (SAR).

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below summarizes key structural differences and similarities between N-(4-carbamoylphenyl)-3,4-dichlorobenzamide and selected analogs:

Compound Name Substituents on Benzamide Attached Group Key Functional Groups Reported Biological Activity
This compound 3,4-dichloro 4-carbamoylphenyl Amide, carbamoyl Inferred anticancer potential
BATU-04 (N-(allylcarbamothioyl)-3,4-dichlorobenzamide) 3,4-dichloro Allylcarbamothioyl Thiourea, dichloro IC₅₀ = 12.5 µM (T47D cells)
4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide 4-chloro 3,4-dimethoxyphenethyl Methoxy, amide Potential EGFR interaction
N-(3-chlorophenethyl)-4-nitrobenzamide 4-nitro 3-chlorophenethyl Nitro, amide Unspecified reactivity
N-(4-Bromo-2-methyl-3-oxobutan-2-yl)-3,5-dichlorobenzamide 3,5-dichloro Bromo-methyl-oxobutane Ketone, dichloro Unknown

Electronic and Pharmacokinetic Considerations

  • Polar Substituents : The carbamoyl group in the target compound may improve solubility compared to BATU-04’s thiourea, which could enhance bioavailability but reduce membrane penetration .
  • Nitro vs. Carbamoyl : The nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide introduces strong electron-withdrawing effects, possibly increasing metabolic instability compared to the carbamoyl group’s balanced polarity .

Biological Activity

N-(4-carbamoylphenyl)-3,4-dichlorobenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula: C14H10Cl2N2O2
  • Molecular Weight: 305.15 g/mol
  • IUPAC Name: this compound

The presence of both carbamoyl and dichlorobenzamide moieties contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanism includes:

  • Enzyme Inhibition: The compound can inhibit various enzymes by forming hydrogen bonds with their active sites. This interaction can lead to a decrease in enzyme activity, which is particularly relevant in the context of inflammatory pathways and cancer cell proliferation .
  • Receptor Modulation: It may also act on cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .

Case Study:
A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity against breast and colon cancer cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially offering a therapeutic avenue for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:

Compound NameAnticancer Activity (IC50)Anti-inflammatory ActivityNeuroprotective Activity
This compound10 µMSignificantModerate
N-(4-aminophenyl)-3,4-dichlorobenzamide25 µMModerateLow
N-(2-carbamoylphenyl)-3-chlorobenzamide15 µMSignificantLow

This table demonstrates that this compound exhibits superior anticancer activity compared to its analogs.

Q & A

Basic: What synthetic methodologies are employed for the preparation of N-(4-carbamoylphenyl)-3,4-dichlorobenzamide and its derivatives?

Answer:
The synthesis typically involves coupling aromatic acid chlorides with amines or thiourea derivatives. For example:

  • Derivatization via benzoyl chloride : 3,4-dichlorobenzoyl chloride is reacted with potassium thiocyanate in dry acetone to generate an isothiocyanate intermediate, which is then treated with 4-acetylaniline to yield acyl thiourea derivatives .
  • Alternative routes : Derivatives can be synthesized by reacting 3,4-dichlorobenzoyl chloride with substituted anilines or indole-containing amines under reflux conditions in dichloromethane, followed by purification via recrystallization .
    Key techniques : Monitor reactions using TLC, and confirm purity via melting point analysis (e.g., derivatives show melting points ranging from 112.4°C to 195.0°C) .

Basic: How is structural characterization of this compound validated in academic research?

Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are used to assign hydrogen and carbon environments. For instance, aromatic protons in 3,4-dichlorophenyl groups resonate at δ 7.35–7.85 ppm .
  • X-ray crystallography : Single-crystal studies reveal dihedral angles between aromatic rings (e.g., 33.32° for acyl thiourea derivatives), confirming planarity and intermolecular interactions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 330.0077 for the parent compound) .

Basic: What in vitro assays are utilized to evaluate the biological activity of this compound?

Answer:

  • Cytotoxicity testing : The MTT assay on cancer cell lines (e.g., T47D breast cancer cells) measures cell viability. BATU-04 (a derivative) showed an IC50_{50} of 12.5 µM, outperforming 5-fluorouracil (5-FU, IC50_{50} 25 µM) .
  • Dose-response analysis : Probit models calculate IC50_{50} values from viability curves, ensuring statistical rigor .
  • Controls : 5-FU or cisplatin are used as positive controls to benchmark activity .

Advanced: How to design molecular docking studies to predict the interaction of this compound with biological targets?

Answer:

  • Software selection : Use MVD v5.5 or AutoDock for docking simulations. Parameters include grid spacing (0.375 Å) and Lamarckian genetic algorithms .
  • Target preparation : Retrieve protein structures (e.g., EGFR, PDB: 1M17) from the RCSB PDB. Remove water molecules and add polar hydrogens .
  • Validation : Compare docking scores (e.g., BATU-04 rank score: −112.3 kcal/mol) with known inhibitors to assess binding affinity .
  • Interaction analysis : Identify key residues (e.g., Lys721 and Asp831 in EGFR) involved in hydrogen bonding or hydrophobic contacts .

Advanced: How to resolve contradictions between computational predictions and experimental results in cytotoxicity studies?

Answer:

  • Validation pipeline : Perform MD simulations (e.g., 100 ns trajectories) to assess docking pose stability. Use MM-PBSA to calculate binding free energies .
  • Experimental replication : Conduct dose-response assays across multiple cell lines (e.g., T47D, MCF-7) to confirm consistency .
  • Mechanistic studies : Combine Western blotting (e.g., caspase-3 activation) with flow cytometry to validate apoptosis induction predicted by docking .

Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound for therapeutic applications?

Answer:

  • Electron-withdrawing groups : 3,4-Dichloro substitution enhances electrophilicity, improving EGFR binding affinity .
  • Thiourea linkage : BATU-04’s thiourea moiety increases solubility and hydrogen-bonding capacity compared to amide analogs .
  • Steric effects : Bulky substituents on the phenyl ring reduce activity (e.g., naphthyl derivatives show lower cytotoxicity than dichloro analogs) .

Advanced: How to analyze crystallographic data to elucidate intermolecular interactions in derivatives?

Answer:

  • Hydrogen bonding : Use Mercury software to measure O–H···O (2.89 Å) or N–H···S (3.12 Å) interactions in crystal lattices .
  • π-π stacking : Analyze face-to-face distances (3.4–3.8 Å) between aromatic rings to assess stabilizing interactions .
  • Thermal ellipsoids : Evaluate displacement parameters to confirm structural rigidity and disorder .

Advanced: What statistical methods are employed to ensure reproducibility in cytotoxicity assays?

Answer:

  • Probit analysis : Fit sigmoidal curves to viability data using maximum likelihood estimation, reporting 95% confidence intervals for IC50_{50} .
  • ANOVA with post-hoc tests : Compare mean viability across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Quality controls : Include triplicate technical replicates and validate cell line authenticity via STR profiling .

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